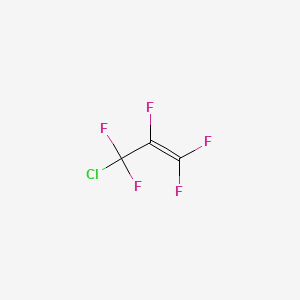
3-Chloropentafluoropropene
Cat. No. B1204221
Key on ui cas rn:
79-47-0
M. Wt: 166.48 g/mol
InChI Key: IJTAKAGEJXIJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08816138B2
Procedure details


A 300-mL four-neck flask provided with a Dimroth condenser, a dropping funnel, and a thermometer was charged with triethylamine hydrochloride (97 g, 703 mmol) and 50 mL of diglyme, and the mixture was stirred by a magnetic stirrer. The Dimroth condenser was cooled using a −20° C. refrigerant, and the reaction flask was cooled to 0° C. in an ice bath. With the dropping funnel, perfluoroallyl fluorosulfate (135 g, 586 mmol) was dropped over about one hour in such a manner that the temperature in the flask was maintained at 10° C. or lower. After the dropping, the mixture was stirred for one hour. The Dimroth condenser was replaced by a Liebig distillation apparatus. The flask was allowed to reach room temperature (25° C.), and the resulting product (having a boiling point of 12° C.) was distilled. An amount of 100 mL of water was added to the flask to terminate the reaction. As a result, 90.7 g of the target perfluoroallyl chloride (purity: 99 GC %) was obtained as a distilled component (yield: 93%). The distillation residue was determined by NMR analysis to include carboxylic acids and ammonium fluorosulfate which were probably generated from hydrolysis of unreacted perfluoroallyl fluorosulfate in terminating the reaction, and an excess amount of triethylamine hydrochloride.



Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].C(N(CC)CC)C.S(F)(O[C:13]([F:20])([F:19])[C:14]([F:18])=[C:15]([F:17])[F:16])(=O)=O>COCCOCCOC>[F:19][C:13]([Cl:1])([F:20])[C:14]([F:18])=[C:15]([F:17])[F:16] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
97 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred by a magnetic stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 300-mL four-neck flask provided with a Dimroth condenser, a dropping funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The Dimroth condenser was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
using a −20° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the dropping, the mixture was stirred for one hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The Dimroth condenser was replaced by a Liebig distillation apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(25° C.)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An amount of 100 mL of water was added to the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=C(F)F)F)(F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
